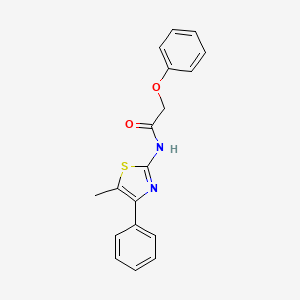

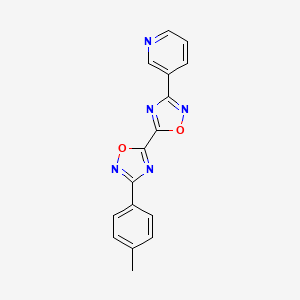

5-methyl-N-(4-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)oxazol-2-yl)isoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

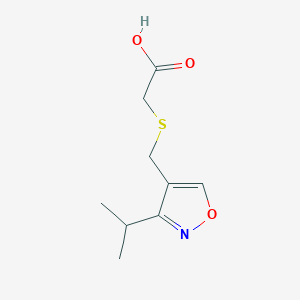

The compound is a complex organic molecule with several functional groups, including a trifluoromethyl group, a phenyl group, a piperazine ring, an oxazole ring, and an isoxazole ring. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the trifluoromethyl group might undergo reactions with nucleophiles, and the piperazine ring might undergo reactions with electrophiles .Scientific Research Applications

Antimicrobial Applications

- Antimicrobial Agent Synthesis : Studies on the synthesis and evaluation of novel compounds derived from piperazine carboxamides and other related structures have demonstrated moderate to good antimicrobial activities against various bacterial and fungal strains (Jadhav et al., 2017).

- Novel Urea and Thiourea Derivatives : Research into urea and thiourea derivatives of piperazine doped with febuxostat has shown promising antimicrobial and antiviral activities (Reddy et al., 2013).

Anti-inflammatory and Analgesic Agents

- Development of Anti-inflammatory and Analgesic Agents : Synthesis of novel compounds derived from benzodifuranyl and related structures has been investigated for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting the therapeutic potential of these compounds (Abu‐Hashem et al., 2020).

Antiviral Activities

- Anti-Influenza Virus Activity : A study describes the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, showing significant antiviral activities against the H5N1 subtype of the influenza A virus (Hebishy et al., 2020).

Novel Therapeutic Compounds

- Discovery of Soluble Epoxide Hydrolase Inhibitors : Research identified 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, indicating the importance of triazine heterocycles for potency and selectivity. These compounds showed potential for in vivo investigation in various disease models (Thalji et al., 2013).

Mechanism of Action

Target of Action

The primary target of this compound is the serotonin receptors , specifically the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors . These receptors play a crucial role in regulating mood, anxiety, and sleep, among other functions.

Mode of Action

The compound functions as a full agonist at all the aforementioned serotonin receptor sites, except for the 5-HT2A receptor, where it acts as a weak partial agonist or antagonist . It also binds to the serotonin transporter (SERT) and evokes the release of serotonin .

Biochemical Pathways

The compound’s interaction with the serotonin receptors and SERT leads to an increase in serotonin levels. This can affect various biochemical pathways related to mood regulation, sleep, and other neurological functions .

Pharmacokinetics

The compound is metabolized in the liver by CYP2D6, CYP1A2, and CYP3A4 enzymes . These enzymes play a significant role in drug metabolism, affecting the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thereby its bioavailability.

Result of Action

The compound’s action results in increased serotonin levels, which can mimic the effects of MDMA . It’s important to note that the compound is rarely used by itself due to its tendency to reduce locomotor activity and produce aversive effects in animals .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its side effects tend to be significantly worsened when consumed alongside alcohol . Furthermore, the compound’s metabolism can be affected by factors such as the individual’s liver function and the presence of other drugs that may interact with the same metabolic enzymes .

properties

IUPAC Name |

5-methyl-N-[4-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N5O4/c1-12-9-15(26-32-12)17(29)25-19-24-16(11-31-19)18(30)28-7-5-27(6-8-28)14-4-2-3-13(10-14)20(21,22)23/h2-4,9-11H,5-8H2,1H3,(H,24,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFOFDXKFGRIGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-N-(4-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)oxazol-2-yl)isoxazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2860455.png)

![Ethyl 3-[(4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2860456.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2-ethoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2860459.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2860461.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2860468.png)